molecular formula C7H8N2O3S B566588 2-Pyridinesulfonamide,3-acetyl-(9CI) CAS No. 111108-70-4

2-Pyridinesulfonamide,3-acetyl-(9CI)

Cat. No.: B566588
CAS No.: 111108-70-4
M. Wt: 200.212
InChI Key: ADRWHRTUPBOSBF-UHFFFAOYSA-N
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Description

2-Pyridinesulfonamide,3-acetyl-(9CI) is a heterocyclic compound featuring a pyridine ring substituted with a sulfonamide group at position 2 and an acetyl group at position 2.

The acetyl group at position 3 likely enhances electronic effects and steric interactions, which may modulate binding affinity to biological targets like G-quadruplex DNA, as seen in related compounds . Sulfonamide groups are known to improve solubility and hydrogen-bonding capacity, critical for molecular recognition in biochemical applications .

Properties

CAS No.

111108-70-4

Molecular Formula

C7H8N2O3S

Molecular Weight

200.212

IUPAC Name

3-acetylpyridine-2-sulfonamide

InChI

InChI=1S/C7H8N2O3S/c1-5(10)6-3-2-4-9-7(6)13(8,11)12/h2-4H,1H3,(H2,8,11,12)

InChI Key

ADRWHRTUPBOSBF-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(N=CC=C1)S(=O)(=O)N

Synonyms

2-Pyridinesulfonamide,3-acetyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The following table summarizes structurally related pyridinesulfonamide derivatives and their substituents:

Compound Name CAS Number Substituents (Position) Molecular Formula Key Functional Groups
2-Pyridinesulfonamide,3-acetyl-(9CI) Not explicitly listed* Sulfonamide (2), Acetyl (3) C₇H₇N₂O₃S (inferred) Sulfonamide, Acetyl
2-Pyridinesulfonamide,5-(hydroxymethyl)-(9CI) 285135-58-2 Sulfonamide (2), Hydroxymethyl (5) C₆H₈N₂O₃S Sulfonamide, Hydroxymethyl
2-Pyridinesulfonamide,1,6-dihydro-1-methyl-6-oxo-(9CI) 182556-16-7 Sulfonamide (2), Methyl (1), Oxo (6) C₆H₈N₂O₃S Sulfonamide, Methyl, Oxo
4-Pyridinethiol,3-amino-(9CI) 89002-13-1 Thiol (4), Amino (3) C₅H₆N₂S Thiol, Amino

*Structural inference based on analogous compounds in .

(a) Fluorescence and G-Quadruplex Binding

Compounds with sulfonamide groups, such as 2-Pyridinesulfonamide derivatives , exhibit fluorescence responses when interacting with G-quadruplex DNA due to π-π stacking with G-quartets. For example, compound 2 (unsubstituted sulfonamide) and its 23 analogues were optimized for fluorescence intensity, where substituents like acetyl or hydroxymethyl modulated binding dynamics . The acetyl group in 3-acetyl derivatives may enhance stacking interactions via electron-withdrawing effects, improving selectivity for c-MYC G-quadruplex structures .

(c) Physicochemical Properties
  • Solubility: Sulfonamide derivatives generally exhibit higher aqueous solubility compared to thiol or oxadiazole analogs (e.g., 4-Pyridinethiol,3-amino-(9CI)) due to hydrogen-bonding capacity .
  • Thermal Stability: Acetylated pyridines (e.g., 3-acetyl-2-oxepanone) show higher melting points (~57°C) compared to hydroxymethyl derivatives, likely due to stronger intermolecular interactions .

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Position of Substituents : Substitutions at position 3 (e.g., acetyl) improve G-quadruplex selectivity over position 5 (hydroxymethyl), as seen in fluorescence assays .
  • Electron-Donating vs. Withdrawing Groups : Acetyl (electron-withdrawing) groups reduce electron density on the pyridine ring, enhancing π-stacking with G-quartets. In contrast, hydroxymethyl (electron-donating) groups may reduce binding affinity .
  • Bioisosteric Replacements: Replacing sulfonamide with thiol (e.g., 4-Pyridinethiol,3-amino-(9CI)) alters redox properties and target specificity, shifting applications from DNA probes to enzyme inhibition .

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